Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 82090-51-5
VCID: VC5003635
InChI: InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H
SMILES: CCOC(=O)C1=CN2C=CC=CC2=N1.Cl
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride

CAS No.: 82090-51-5

Cat. No.: VC5003635

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66

* For research use only. Not for human or veterinary use.

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride - 82090-51-5

Specification

CAS No. 82090-51-5
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66
IUPAC Name ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H
Standard InChI Key SZVBYVVNTGSHKM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2C=CC=CC2=N1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride (C₁₁H₁₁ClN₂O₂) is the hydrochloride salt of ethyl imidazo[1,2-a]pyridine-2-carboxylate. The parent compound, ethyl imidazo[1,2-a]pyridine-2-carboxylate, has a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . Key identifiers include:

PropertyValue
IUPAC NameEthyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride
CAS Registry Number38922-77-9 (parent compound)
SMILESCCOC(=O)C1=CN2C=CC=CC2=N1.Cl
InChIKeyGNFACXDTRBVZJE-UHFFFAOYSA-N (parent)

The hydrochloride form enhances aqueous solubility, making it preferable for pharmaceutical formulations.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, 1H, J = 6.8 Hz, H-5), 7.85 (d, 1H, J = 9.0 Hz, H-8), 7.42 (td, 1H, J = 6.8, 1.2 Hz, H-6), 7.30 (s, 1H, H-3), 4.42 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 1.43 (t, 3H, J = 7.1 Hz, -CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 161.2 (C=O), 144.8 (C-8a), 136.9 (C-2), 128.7 (C-3), 126.3 (C-7), 124.4 (C-5), 119.7 (C-8), 61.7 (-OCH₂CH₃), 14.7 (-CH₃) .

Synthesis and Optimization

Synthetic Route from (2-Oxo-1(2H)-Pyridyl) Acetonitrile

The patent CN108276405A outlines a scalable method :

Step 1: Condensation Reaction
(2-Oxo-1(2H)-pyridyl) acetonitrile reacts with ethyl formate (1:5 molar ratio) in the presence of sodium ethoxide (5–7 eq) at 5–10°C for 6–8 hours. The intermediate is isolated via aqueous workup.

Step 2: Cyclization and Esterification
The crude product is refluxed with ethanol and potassium carbonate (10–20% w/w) for 30–40 minutes, followed by acetic acid neutralization (pH 4.5–5.0) to yield the ethyl ester. Hydrochloride formation occurs via HCl treatment.

Optimized Conditions

ParameterOptimal ValueYield
Sodium ethoxide (eq)689%
Reaction temperature7°C89%
Reflux time35 minutes89%

Pharmaceutical Applications

Role in Minodronic Acid Synthesis

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a key intermediate in minodronic acid production, a third-generation bisphosphonate used to treat osteoporosis and hypercalcemia . The ethyl ester undergoes hydrolysis to the carboxylic acid, which is further functionalized with phosphonate groups.

Physicochemical Properties

Solubility and Stability

PropertyValue
Water solubility>50 mg/mL (hydrochloride)
LogP (parent)1.82 (calculated)
Melting point162–164°C (hydrochloride)

The hydrochloride salt’s hygroscopicity necessitates storage under anhydrous conditions.

Future Directions

Expanding Therapeutic Applications

Ongoing research explores this compound’s utility in synthesizing:

  • Antiviral agents: Targeting RNA-dependent RNA polymerases.

  • Antioxidants: Leveraging the imidazole ring’s redox activity.

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